Isoquinolin-1-yl(phenyl)methyl 3,4-dimethoxybenzoate
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Overview
Description
Isoquinolin-1-yl(phenyl)methyl 3,4-dimethoxybenzoate is a complex organic compound with the molecular formula C26H23NO5. This compound is characterized by its aromatic structure, which includes isoquinoline, phenyl, and dimethoxybenzoate groups. It is used in various scientific research fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isoquinolin-1-yl(phenyl)methyl 3,4-dimethoxybenzoate typically involves the esterification of 3,4-dimethoxybenzoic acid with isoquinolin-1-yl(phenyl)methanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
large-scale synthesis would likely involve similar esterification reactions with optimizations for yield and purity, possibly using continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Isoquinolin-1-yl(phenyl)methyl 3,4-dimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under controlled conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications .
Scientific Research Applications
Isoquinolin-1-yl(phenyl)methyl 3,4-dimethoxybenzoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Isoquinolin-1-yl(phenyl)methyl 3,4-dimethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Isoquinoline derivatives: Compounds like isoquinoline and its various substituted forms.
Phenylmethyl esters: Compounds with similar ester functional groups but different aromatic substituents.
Dimethoxybenzoates: Compounds with the dimethoxybenzoate moiety but different esterifying groups.
Uniqueness
Isoquinolin-1-yl(phenyl)methyl 3,4-dimethoxybenzoate is unique due to its specific combination of isoquinoline, phenyl, and dimethoxybenzoate groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
[isoquinolin-1-yl(phenyl)methyl] 3,4-dimethoxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO4/c1-28-21-13-12-19(16-22(21)29-2)25(27)30-24(18-9-4-3-5-10-18)23-20-11-7-6-8-17(20)14-15-26-23/h3-16,24H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZDXYBOUEBNNFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC(C2=CC=CC=C2)C3=NC=CC4=CC=CC=C43)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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